Benzaldehyde-13C semicarbazone

Vue d'ensemble

Description

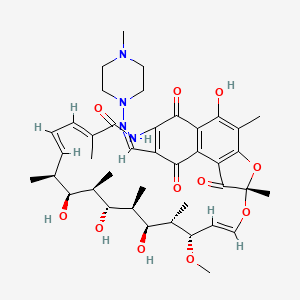

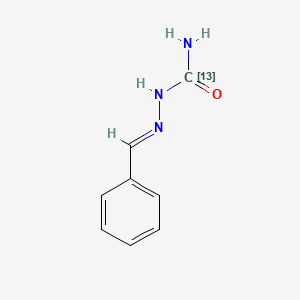

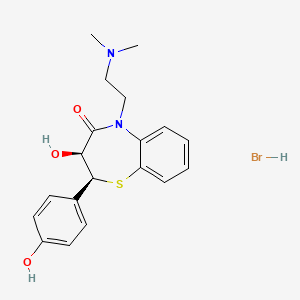

Benzaldehyde-13C Semicarbazone: is a derivative of benzaldehyde where the carbon atom in the aldehyde group is replaced with the isotope carbon-13. This compound is a semicarbazone, which is a derivative of imines formed by the condensation reaction between an aldehyde and semicarbazide . The incorporation of carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Chemistry: Benzaldehyde-13C Semicarbazone is used as a reference compound in NMR spectroscopy due to the presence of the carbon-13 isotope. It helps in studying the structure and dynamics of organic molecules .

Biology and Medicine: Semicarbazones, including this compound, have shown potential in biological applications such as antimicrobial and anticancer activities. They act by binding to metal ions in biological systems, which can inhibit the growth of bacteria and cancer cells .

Industry: In the industrial sector, semicarbazones are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They are also employed as corrosion inhibitors and in the removal of heavy metals from wastewater .

Orientations Futures

The synthesis of functionalized (benz)aldehydes, including Benzaldehyde-13C Semicarbazone, via a two-step, one-pot procedure, has been presented . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This very fast methodology also facilitates the effective synthesis of a ¹¹C radiolabeled aldehyde .

Mécanisme D'action

- Cathepsin B plays multiple roles in physiological and pathological processes, including protein turnover, antigen processing, hormone maturation, and epidermal homeostasis .

- Docking experiments support this interaction, showing decreased energy after ligand-enzyme binding .

- Inhibition by Benzaldehyde-13C Semicarbazone may disrupt these pathways, affecting downstream processes .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

Benzaldehyde-13C Semicarbazone has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease . This interaction suggests that this compound could play a significant role in biochemical reactions involving this enzyme .

Cellular Effects

Some semicarbazones have been found to exhibit antibacterial activity , suggesting that this compound could potentially influence cellular processes in a similar manner.

Molecular Mechanism

It is known that the compound has the ability to interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Semicarbazones have been found to inhibit endogenous proteolytic activity , suggesting that this compound could have similar long-term effects on cellular function.

Metabolic Pathways

Semicarbazones are known to behave as chelating ligands due to their N and O atoms and electron delocalization along the semicarbazone moiety .

Subcellular Localization

It is known that some semicarbazones can be localized in the cytosol , suggesting that this compound could potentially be localized in similar compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzaldehyde-13C Semicarbazone can be synthesized through a one-pot reaction involving benzaldehyde-13C, semicarbazide, and methanol. The reaction typically involves mixing the aldehyde with semicarbazide in methanol and allowing the reaction to proceed at room temperature . The product is then isolated by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same one-pot synthesis method. The process is scalable and can be optimized for higher yields by adjusting reaction conditions such as temperature, solvent, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: Benzaldehyde-13C Semicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted semicarbazones depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Benzaldehyde Semicarbazone: Similar structure but without the carbon-13 isotope.

Acetone Semicarbazone: Formed from acetone and semicarbazide.

Cyclohexanone Semicarbazone: Derived from cyclohexanone and semicarbazide.

Uniqueness: The incorporation of the carbon-13 isotope in Benzaldehyde-13C Semicarbazone makes it unique and particularly valuable in NMR spectroscopy studies.

Propriétés

IUPAC Name |

[(E)-benzylideneamino](13C)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUXECGGCUDCV-YFXCZPJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N[13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)